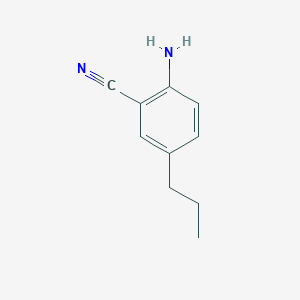

2-Amino-5-propylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-5-propylbenzonitrile is a chemical compound with the molecular formula C10H12N2 and a molecular weight of 160.22 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves a reaction with palladium diacetate, potassium carbonate, and ruphos in water and toluene at 140℃ under an inert atmosphere . The reaction mixture is heated in a microwave for 20 minutes, cooled to room temperature, and filtered through celite. The solvent is then evaporated under reduced pressure, and the crude product is purified on silica .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research indicates that derivatives of 2-aminobenzonitriles, closely related to 2-Amino-5-propylbenzonitrile, have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments. The studies found that these compounds exhibit significant inhibition efficiency, attributing their performance to the adsorption on the metal surface which follows the Langmuir adsorption isotherm. This property makes them valuable in extending the life of metals in corrosive environments (Verma, Quraishi, & Singh, 2015; Verma et al., 2015).

Synthetic Chemistry

In synthetic chemistry, this compound and its related compounds have been used as precursors in various synthesis reactions. For instance, they have been utilized in the synthesis of benzoxazinones through iron(III)-catalyzed C-C bond cleavage of 2-arylindoles. This method offers a novel route to construct benzoxazinones, highlighting the versatility of 2-aminobenzonitriles in synthesizing complex organic molecules (Chen et al., 2018).

Biological Applications

2-Aminobenzonitriles have also found applications in the synthesis of biologically active compounds. A study on the synthesis and biological evaluation of a Cr(III) complex involving 2-aminobenzonitrile revealed moderate to significant antibacterial and antioxidant activities. This illustrates the potential of 2-aminobenzonitriles in developing new therapeutic agents (Govindharaju et al., 2019).

Pharmaceutical Research

In pharmaceutical research, specific derivatives of 2-aminobenzonitriles have been investigated for their pharmacological properties. One such compound, 25CN-NBOH, has been identified as a selective serotonin 2A receptor agonist. Its high selectivity and favorable physiochemical properties make it an important tool for exploring serotonin receptor signaling and potential therapeutic applications (Rørsted, Jensen, & Kristensen, 2021).

Materials Science

The role of 2-aminobenzonitriles in materials science extends to the study of charge transfer processes. Their electron-donor abilities have been assessed through density functional theory calculations, providing insights into their potential applications in electronic materials and devices (Kwon et al., 2005).

Eigenschaften

IUPAC Name |

2-amino-5-propylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-3-8-4-5-10(12)9(6-8)7-11/h4-6H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKGQNHIHZRBJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-cyclohexyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2658451.png)

![3-Methoxy-1-{2-[2-(2-thienylmethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2658457.png)

![2-(4-bromophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2658460.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide](/img/structure/B2658462.png)

![3-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2658464.png)

![1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2658466.png)

![Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2658467.png)

![2-Methyl-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658468.png)